molecular formula C10H12N4O4 B13984050 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Cat. No.: B13984050
M. Wt: 252.23 g/mol
InChI Key: JBYVESDKDLONFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a heterocyclic compound featuring a piperazine ring substituted with a carboxylic acid group at position 2 and a 5-nitro-pyridin-2-yl moiety at position 2. Piperazine-based compounds are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, receptor antagonists, and intermediates in drug synthesis .

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

InChI

InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16)

InChI Key

JBYVESDKDLONFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 5-Nitro-2-chloropyridine with Piperazine Derivatives

  • Reagents and Conditions:

    • 5-Nitro-2-chloropyridine
    • Piperazine or N-protected piperazine derivatives (e.g., tert-butyl piperazine-1-carboxylate)
    • Base such as potassium carbonate or potassium hydrogencarbonate
    • Solvent: N,N-dimethylformamide (DMF) or acetonitrile
    • Temperature: 70–100 °C
    • Reaction time: 3–16 hours
  • Procedure:

    • The 5-nitro-2-chloropyridine is dissolved in DMF.
    • The piperazine derivative and base are added.
    • The mixture is heated under reflux or controlled elevated temperature for several hours.
    • After completion, the reaction mixture is cooled, and the product is isolated by aqueous workup and organic extraction.
    • Purification is typically performed by filtration through silica gel or recrystallization.
  • Example:
    Reaction of 5-nitro-2-chloropyridine (20 g, 126 mmol) with N-Boc-piperazine (25.8 g, 94.6 mmol) in DMF (200 mL) with N,N-diisopropylethylamine (24.5 g, 189 mmol) at 100 °C for 16 hours yields tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate after purification.

Deprotection to Obtain 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

  • Reagents and Conditions:

    • tert-Butyl protected intermediate (tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate)
    • Acidic conditions or hydrogenation catalysts for deprotection
    • Solvent: Ethyl acetate or other organic solvents
    • Temperature: Room temperature to 30 °C
    • Time: 1–3 hours
  • Procedure:

    • The tert-butyl protected intermediate is subjected to catalytic hydrogenation using 5–10% palladium on carbon under hydrogen atmosphere.
    • Alternatively, acidic cleavage of the tert-butyl ester can be performed.
    • The catalyst is filtered off, and the solvent is removed under reduced pressure.
    • The free carboxylic acid product is isolated as a solid.
  • Example:
    Hydrogenation of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in ethyl acetate with 5% palladium on carbon at room temperature under hydrogen pressure for 3 hours yields the corresponding amine intermediate, which upon further processing gives the free acid.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-Nitro-2-chloropyridine + N-Boc-piperazine DMF, N,N-diisopropylethylamine, 100 °C, 16 h tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate ~65 Nucleophilic aromatic substitution
2 tert-Butyl protected intermediate 5% Pd/C, H2, ethyl acetate, RT, 3 h This compound - Deprotection by catalytic hydrogenation

Mechanistic Insights and Optimization

  • The nitro group on the pyridine ring significantly activates the 2-chloropyridine for nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.
  • The use of N-protected piperazine (such as tert-butyl carbamate) prevents side reactions on the piperazine nitrogen and allows selective substitution.
  • Choice of base and solvent critically affects the reaction rate and yield; potassium carbonate and DMF are commonly preferred.
  • Temperature control is essential to avoid decomposition or side reactions.
  • Hydrogenation for deprotection is mild and preserves the sensitive nitro group.

Research Discoveries and Applications

  • This synthetic route has been utilized in the preparation of pyridylpiperazine hybrids with potential biological activities, including enzyme inhibition relevant to cancer therapy.
  • The compound's structural features allow it to interact with biological targets such as cyclin-dependent kinases, making it a valuable scaffold in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

GA-3 (N-(Indol-3-yl-methyl)-1-(3,4-dichlorobenzoyl)-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl) Piperazine-2-carboxylic acid amide)
  • Structure : Contains a dichlorobenzoyl group and a tetrahydropyrimidine-dione moiety.
  • Molecular Weight : 515.1127 (calculated) .
  • Activity: Demonstrates non-covalent SARS-CoV-2 inhibition, likely due to interactions with viral proteases.
  • Key Data : HPLC purity of 97.29% and HRMS confirmation (m/z 516.1201 [M+H]+) .
CPP (4-(3-Phosphonopropyl)piperazine-2-carboxylic acid)
  • Structure: Features a phosphonopropyl group instead of nitro-pyridinyl.
  • Activity : Competitive NMDA receptor antagonist with higher potency in its D-isomer form .
  • Key Data : Used in neuropharmacological studies to block NMDA receptors in synaptic transmission .
JNJ17203212 (4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide)
  • Structure : Substituted with trifluoromethylpyridinyl groups.
  • Molecular Weight : 510.33.
  • Activity : Potent TRPV1 antagonist with antitussive efficacy in guinea pigs (pKi = 7.14 for recombinant TRPV1) .
  • Key Data : Orally bioavailable and selective, with in vivo efficacy comparable to codeine in cough suppression .
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
  • Structure : Includes a fluorophenyl group and acetyl substitution.
  • Activity: Not explicitly reported, but fluorinated analogs often exhibit enhanced metabolic stability .

Comparative Analysis

Substituent Effects on Activity
  • Contrast with CPP’s phosphonopropyl group, which contributes to NMDA receptor antagonism via ionic interactions .
  • Trifluoromethyl Groups (JNJ17203212) : Improve lipophilicity and bioavailability, critical for TRPV1 antagonism .
  • Halogenated Aromatics (GA-3) : Dichlorobenzoyl groups may enhance hydrophobic interactions in protease binding .

Biological Activity

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (CAS No. 193902-78-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C10H12N4O4
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 193902-78-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and nitropyridine precursors. The synthesis pathway can include:

  • Formation of the piperazine ring .
  • Introduction of the nitropyridine moiety .
  • Carboxylation to yield the final product .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 4-(5-nitro-pyridin-2-yl)-piperazine, exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures show activity against various bacterial strains such as Bacillus cereus and Clostridium perfringens . The mechanism of action involves inhibition of protein and DNA synthesis in bacteria, making these compounds valuable in combating antibiotic-resistant infections.

CompoundTarget BacteriaMechanism of Action
4-(5-Nitro-pyridin-2-yl)-piperazineBacillus subtilis, Clostridium perfringensInhibition of protein and DNA synthesis

Urease Inhibition

Another significant biological activity of 4-(5-nitro-pyridin-2-yl)-piperazine derivatives is their ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori in acidic environments. This inhibition is essential for developing treatments for infections caused by this pathogen. The compound has shown IC50 values as low as 2.0 µM, indicating potent activity compared to standard inhibitors .

Hemolysis Potential

The hemolytic potential of these compounds has also been evaluated to assess their biocompatibility. Compounds like 7e and 7h derived from this class have shown favorable hemolysis percentages close to that of phosphate-buffered saline (PBS), suggesting good compatibility with human blood cells .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural features. Key factors include:

  • Electron-withdrawing groups : Such as nitro or halogens at specific positions can enhance biological activity.
  • Substituents on the piperazine ring : Affecting lipophilicity and interaction with biological targets.

Case Studies

  • Antibacterial Efficacy : A study examined the efficacy of various piperazine derivatives against resistant strains of bacteria. The results indicated that modifications in the nitropyridine structure significantly impacted antibacterial potency .
  • Urease Inhibition Studies : Another investigation focused on the urease inhibitory effects of synthesized piperazine derivatives, revealing that specific substitutions led to enhanced inhibition compared to known urease inhibitors .

Q & A

Q. What are the established synthetic routes for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, and what are the critical purification challenges?

The synthesis typically involves:

  • Nitro group introduction : Reacting 5-nitropyridine derivatives with piperazine precursors under nucleophilic aromatic substitution conditions. For example, nitro groups are introduced via nitration or pre-functionalized pyridine intermediates .
  • Carboxylic acid formation : Hydrolysis of ester-protected intermediates using acidic or basic conditions (e.g., HCl/NaOH) followed by neutralization .
  • Purification challenges :
    • Byproduct removal : Residual solvents (e.g., DMF) and unreacted intermediates require column chromatography (silica gel, eluent: CHCl3/MeOH) or recrystallization .
    • Nitro group stability : Avoid prolonged exposure to reducing agents during purification to prevent unintended reduction .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the nitro group and piperazine ring conformation (e.g., δ 8.2–8.5 ppm for pyridine protons) .
    • IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and nitro group (asymmetric stretch ~1520 cm<sup>-1</sup>) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperazine-carboxylic acid dimerization) .
  • HPLC-MS : Quantify purity (>95% typically required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposes above 200°C, with nitro group reduction observed under prolonged heating .
  • Light sensitivity : Nitro groups may undergo photodegradation; store in amber vials at –20°C .
  • pH-dependent stability : Carboxylic acid protonation (pKa ~3–4) affects solubility. Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Re-evaluate IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., reduced amino derivatives) that may contribute to observed discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships (SAR) .

Q. What methodological frameworks are used to evaluate its pharmacological potential?

  • In vitro assays :
    • Enzyme inhibition : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
    • Receptor binding : Radioligand displacement assays (e.g., [<sup>3</sup>H]ligand competition) for GPCRs or ion channels .
  • In vivo models : Pharmacokinetic studies in rodents to assess bioavailability and blood-brain barrier penetration .
  • Toxicity screening : Ames test for mutagenicity and mitochondrial toxicity assays (e.g., MTT) in hepatocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.